molecular formula C10H14N2O3 B13554683 tert-Butyl (4-hydroxypyridin-3-yl)carbamate

tert-Butyl (4-hydroxypyridin-3-yl)carbamate

Cat. No.: B13554683
M. Wt: 210.23 g/mol
InChI Key: BMPCNSSYVNEOKE-UHFFFAOYSA-N
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Description

Tert-Butyl (4-hydroxypyridin-3-yl)carbamate is an organic compound with the molecular formula C10H14N2O3. It is a derivative of carbamate, which is an organic compound derived from carbamic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-hydroxypyridin-3-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to yield the desired carbamate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (4-hydroxypyridin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Tert-Butyl (4-hydroxypyridin-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (4-hydroxypyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit both β-secretase and acetylcholinesterase, enzymes involved in the aggregation of amyloid beta peptides. This inhibition prevents the formation of amyloid fibrils, which are associated with neurodegenerative diseases like Alzheimer’s . The compound also reduces oxidative stress and inflammation in astrocytes, contributing to its protective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-Butyl (4-hydroxypyridin-3-yl)carbamate is unique due to its specific inhibitory effects on β-secretase and acetylcholinesterase, which are not commonly observed in similar compounds. This makes it a valuable candidate for further research in the treatment of neurodegenerative diseases .

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

tert-butyl N-(4-oxo-1H-pyridin-3-yl)carbamate

InChI

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)12-7-6-11-5-4-8(7)13/h4-6H,1-3H3,(H,11,13)(H,12,14)

InChI Key

BMPCNSSYVNEOKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CNC=CC1=O

Origin of Product

United States

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